molecular formula C18H20N2O3 B2635185 N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034443-95-1

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2635185
CAS No.: 2034443-95-1
M. Wt: 312.369
InChI Key: KTTHNTBVYQHOBG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a pyridine ring substituted with a carboxamide group, an oxolane ring, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through an etherification reaction, where the hydroxyl group of the oxolane reacts with a halogenated pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring and carboxamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    N-(3,4-dimethylphenyl)-2-(tetrahydrofuran-3-yloxy)pyridine-3-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the oxolane ring and the carboxamide group on the pyridine ring provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-5-6-14(10-13(12)2)20-17(21)16-4-3-8-19-18(16)23-15-7-9-22-11-15/h3-6,8,10,15H,7,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHNTBVYQHOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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